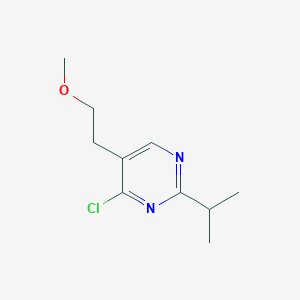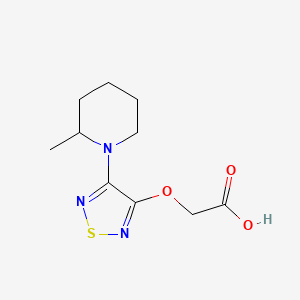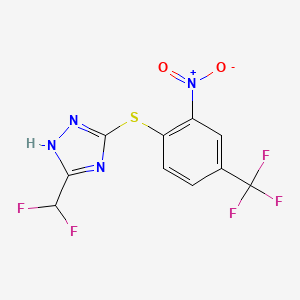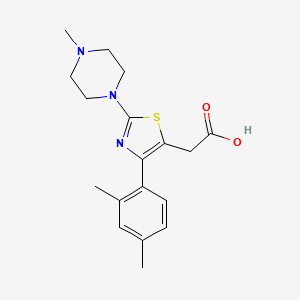
2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine ring, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Incorporation of the Piperazine Ring: The piperazine ring is often introduced through nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dimethylphenyl group.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and dimethylphenyl groups.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the piperazine ring.
Scientific Research Applications
2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,4-Dimethylphenyl)thiazol-5-yl)acetic acid: Lacks the piperazine ring.
2-(4-(4-Methylpiperazin-1-yl)thiazol-5-yl)acetic acid: Lacks the dimethylphenyl group.
2-(4-(2,4-Dimethylphenyl)-2-thiazol-5-yl)acetic acid: Lacks the piperazine ring and has a different substitution pattern.
Uniqueness
The presence of both the piperazine ring and the dimethylphenyl group in 2-(4-(2,4-Dimethylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid makes it unique. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H23N3O2S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[4-(2,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H23N3O2S/c1-12-4-5-14(13(2)10-12)17-15(11-16(22)23)24-18(19-17)21-8-6-20(3)7-9-21/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
InChI Key |
DPSJLFSYGUOAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCN(CC3)C)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
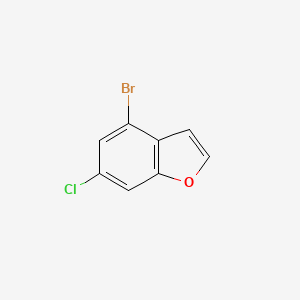

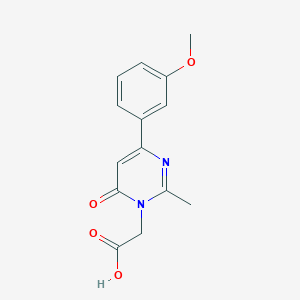

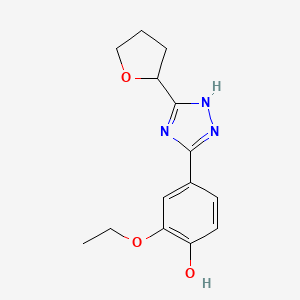

![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
